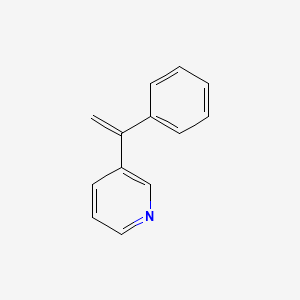
3-(1-Phenylethenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Phenylethenyl)pyridine: is an organic compound with the molecular formula C₁₃H₁₁N and a molecular weight of 181.2331 g/mol It is a derivative of pyridine, featuring a phenylethenyl group attached to the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(1-Phenylethenyl)pyridine can be achieved through several methods. One common approach involves the cross-coupling reaction of pyridine derivatives with phenylethenyl halides in the presence of a palladium catalyst . The reaction typically requires a base, such as potassium carbonate, and is carried out under an inert atmosphere at elevated temperatures.
Another method involves the condensation reaction of 2,3-ene-1,5-diones with ammonia, which provides a straightforward route to pyridine derivatives . This reaction is often performed in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve the scale-up of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of advanced purification techniques, such as chromatography and crystallization , ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
3-(1-Phenylethenyl)pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and suitable solvents like ethanol or methanol.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine), and appropriate solvents.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine compounds with various functional groups.
Scientific Research Applications
3-(1-Phenylethenyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals
Properties
CAS No. |
74309-58-3 |
|---|---|
Molecular Formula |
C13H11N |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-(1-phenylethenyl)pyridine |
InChI |
InChI=1S/C13H11N/c1-11(12-6-3-2-4-7-12)13-8-5-9-14-10-13/h2-10H,1H2 |
InChI Key |
AAEOSEDYHVWUIF-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


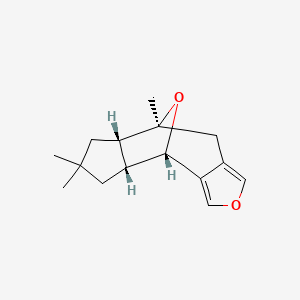
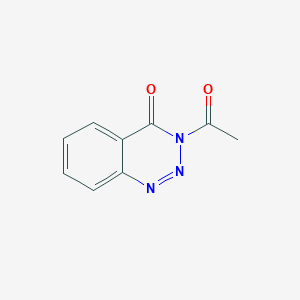
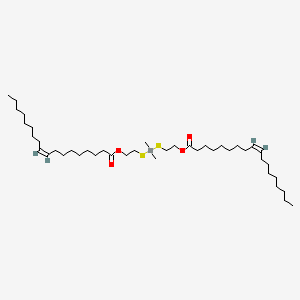

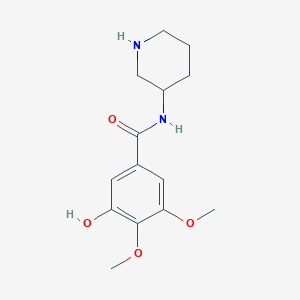
![5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)-](/img/structure/B14456136.png)
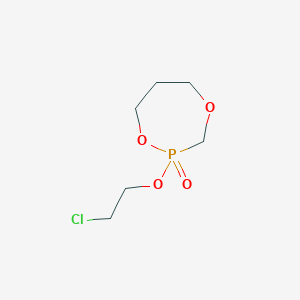
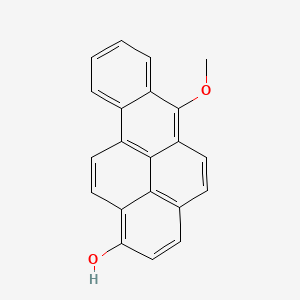


![2-[(But-3-en-2-yl)oxy]oxane](/img/structure/B14456157.png)
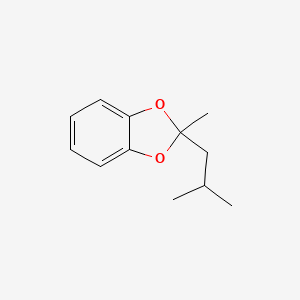
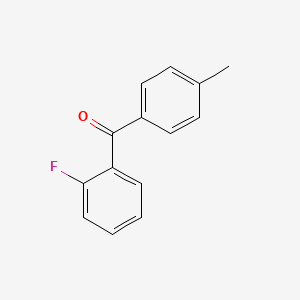
![1-Ethyl-3-[(octylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14456179.png)
